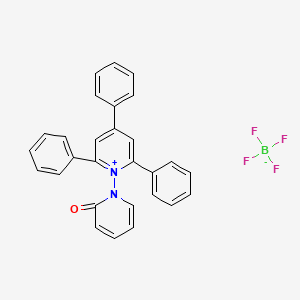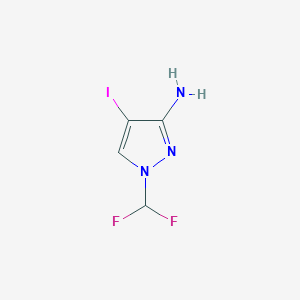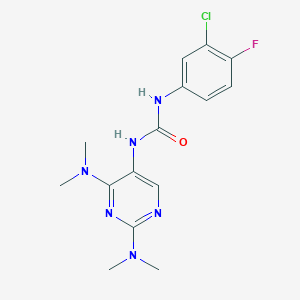
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate, commonly known as TPP+, is a positively charged molecule that has been extensively studied for its biochemical and physiological effects. It is a potent fluorescent probe that is widely used in the field of biochemistry and molecular biology.
Mechanism of Action
TPP+ is a positively charged molecule that can accumulate in negatively charged membranes and organelles. It can also bind to proteins and DNA due to its planar structure. The fluorescence of TPP+ is dependent on the membrane potential and can be used to monitor changes in membrane potential. TPP+ can also be used to monitor the activity of enzymes that are involved in the transport of ions across membranes.
Biochemical and Physiological Effects:
TPP+ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production. TPP+ has also been shown to induce apoptosis in cancer cells. Additionally, TPP+ has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPP+ is its ability to selectively accumulate in negatively charged membranes and organelles. This property makes it an excellent tool for studying membrane potential and ion transport. Additionally, TPP+ is relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of TPP+ is its potential toxicity. High concentrations of TPP+ can lead to mitochondrial dysfunction and cell death. Additionally, the fluorescence of TPP+ is sensitive to changes in pH and can be affected by the presence of other molecules in the cell.
Future Directions
There are many potential future directions for research involving TPP+. One area of research could be to develop new derivatives of TPP+ that have improved fluorescence properties or are less toxic. Another area of research could be to study the binding of TPP+ to specific proteins and DNA sequences. Additionally, TPP+ could be used in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TPP+ is a unique molecule that has many potential applications in scientific research. It is a potent fluorescent probe that can be used to study a variety of biological processes. While there are limitations to its use, TPP+ has many advantages that make it a valuable tool for researchers. With continued research, TPP+ has the potential to lead to new discoveries in the field of biochemistry and molecular biology.
Synthesis Methods
The synthesis of TPP+ involves the reaction of pyridine with benzaldehyde and acetophenone in the presence of a strong acid catalyst. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt of TPP+. The synthesis of TPP+ is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
TPP+ has been extensively used in scientific research due to its unique fluorescence properties. It is commonly used as a fluorescent probe to study biological processes such as membrane potential, ion transport, and enzyme activity. TPP+ can also be used to study the binding of drugs to proteins and DNA. Additionally, TPP+ has been used as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEGUHNQFPKGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)

![Cyclopent-3-en-1-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2459020.png)
![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)
![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)
![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)
![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)

![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)


